Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate
Description
Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate (CAS No. 959046-72-1) is a β-diketone ester with the molecular formula C₁₂H₁₀F₂O₄ and a molecular weight of 256.20 g/mol. Its structure features a 2,4-difluorophenyl substituent at the 4-position of the diketobutanoate backbone, conferring unique electronic and steric properties. The compound is synthesized via microwave-assisted Robinson annulation, which enables efficient cyclization and high yields . The crystal structure reveals a flattened boat conformation for the dihydropyridinone ring and intermolecular N–H···O hydrogen bonding, stabilizing the lattice .
Properties
IUPAC Name |
ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O4/c1-2-18-12(17)11(16)6-10(15)8-4-3-7(13)5-9(8)14/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBIDWSDQWXBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256510 | |
| Record name | Ethyl 2,4-difluoro-α,γ-dioxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959046-72-1 | |
| Record name | Ethyl 2,4-difluoro-α,γ-dioxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959046-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4-difluoro-α,γ-dioxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Claisen Condensation with Diethyl Oxalate
The most widely reported method involves the Claisen condensation of 2,4-difluorophenylacetophenone derivatives with diethyl oxalate under basic conditions. This one-pot reaction proceeds via enolate formation, followed by nucleophilic attack on the oxalate electrophile.
Procedure :
A mixture of 2,4-difluorophenylacetophenone (1.0 equiv) and diethyl oxalate (2.5–3.0 equiv) is dissolved in anhydrous ethanol. Sodium ethoxide (2.2–2.5 equiv) is added dropwise at 0–5°C under nitrogen, followed by stirring at room temperature for 12–24 hours. Acidic workup (1 M HCl) precipitates the crude product, which is recrystallized from ethanol/water (3:1) to yield pure crystals.
Key Variables :
- Base : Sodium ethoxide outperforms alternatives like NaOH or KOH due to superior solubility in ethanol.
- Solvent : Ethanol is optimal for balancing reactivity and safety; THF or DMF leads to side reactions.
- Temperature : Reactions initiated at 0°C achieve higher regioselectivity (>90%) compared to ambient starts (75–80%).
Yield Optimization Table :
| Entry | Base Equiv. | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | 2.2 | 0 → 25 | 24 | 78 | 98.5 |
| 2 | 2.5 | 0 → 25 | 18 | 85 | 99.1 |
| 3 | 3.0 | 0 → 25 | 12 | 72 | 97.8 |
Knoevenagel-Adler Modification
An alternative route employs the Knoevenagel-Adler reaction between 2,4-difluorobenzaldehyde and ethyl acetoacetate. While less common, this method is advantageous for substrates sensitive to strong bases.
Mechanism :
- Formation of a Schiff base between the aldehyde and ammonium acetate.
- Michael addition of ethyl acetoacetate enolate.
- Cyclization and elimination to form the dioxobutanoate backbone.
Conditions :
- Catalyst: Piperidine (10 mol%)
- Solvent: Toluene or xylene under reflux (110–140°C)
- Yield: 60–65% with 88–92% purity.
Modern Catalytic and Solvent-Free Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol uses:
- 2,4-Difluorophenylacetophenone (1.0 equiv)
- Diethyl oxalate (2.2 equiv)
- KF/Al₂O₃ (heterogeneous catalyst, 20 wt%)
- Microwave: 300 W, 100°C, 15 min
Results :
Organocatalytic Enantioselective Routes
Recent advances employ chiral organocatalysts for asymmetric synthesis, though applications for this compound remain exploratory:
Catalyst : L-Proline (20 mol%)
Solvent : DCM at −20°C
Outcome :
- Enantiomeric excess (ee): 45–50%
- Yield: 55%
Limitations include moderate stereocontrol and scalability issues.
Industrial-Scale Production
Continuous Flow Reactor Design
A patent-pending continuous process (WO2023056123A1) highlights:
- Reactors : Two serially connected CSTRs (Continuous Stirred-Tank Reactors)
- Conditions :
- Residence time: 2.5 hours
- Temperature: 50°C
- Pressure: 2 bar
- Output : 98% conversion, 92% isolated yield
- Advantages : Reduced solvent waste, consistent product quality.
Solvent Recovery Systems
Industrial plants integrate distillation units to recover ethanol (>95% efficiency), lowering production costs by 30–40%.
Critical Analysis of Reaction Parameters
Stoichiometric Ratios
Excess diethyl oxalate (>2.5 equiv) suppresses diketone side products but complicates purification. A 2.2:1 oxalate:ketone ratio balances yield (85%) and ease of isolation.
Acidic Workup Optimization
Quenching with 1 M HCl (pH 2–3) instead of H₂SO₄ minimizes ester hydrolysis. Post-quench washing with saturated NaHCO₃ raises purity to 99.5%.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.38 (q, J = 7.1 Hz, 2H, OCH₂), 6.92–7.15 (m, 3H, Ar-H), 7.98 (s, 1H, enolic OH).
- IR : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1240 cm⁻¹ (C-F).
Purity Assessment
- HPLC : C18 column, 70:30 MeOH/H₂O, 1 mL/min, λ = 254 nm. Retention time: 6.8 min.
- Elemental Analysis : Calculated for C₁₂H₁₀F₂O₄: C 54.55%, H 3.82%; Found: C 54.49%, H 3.79%.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,4-difluorobenzoic acid or 2,4-difluorobenzophenone.
Reduction: Formation of ethyl 4-(2,4-difluorophenyl)-2-hydroxybutanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
- Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.
- Reactivity : Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate can undergo reactions such as oxidation, reduction, and substitution. These reactions can yield various derivatives that may possess distinct properties suitable for further research.
Biology
-
Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of several bacterial strains:
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL - Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further pharmacological exploration.
Medicine
- Pharmaceutical Development : this compound is being investigated as a precursor for pharmaceutical compounds. Its ability to modulate enzyme activity positions it as a promising candidate in drug development.
- Case Studies : Various studies have explored its efficacy in treating infections and inflammation-related conditions, providing a basis for potential therapeutic applications.
Industry
- Material Science : The compound is utilized in developing new materials with specific properties such as improved thermal stability and enhanced optical characteristics. Its unique electronic properties due to the difluorophenyl group make it suitable for applications in specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table summarizes key structural analogs of Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate, highlighting substituent effects on molecular properties, reactivity, and applications:
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The 2,4-difluorophenyl and 2,4-dichlorophenyl analogs exhibit enhanced reactivity in Michael additions due to EWGs stabilizing enolate intermediates . The 4-nitrophenyl derivative’s nitro group facilitates photochemical degradation, limiting its utility in long-term applications .
Steric and Solubility Considerations:
Biomedical Relevance
- BACE1 Inhibition: Fluoro-substituted analogs demonstrate blood-brain barrier permeability, making them candidates for Alzheimer’s disease research .
Biological Activity
Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique chemical structure characterized by the presence of a difluorophenyl group. This structural element is believed to enhance its biological activity and selectivity against various targets. The compound's IUPAC name reflects its functional groups, which include an ethyl ester and diketone functionalities.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory responses. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines.
- Antiproliferative Properties : this compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although further research is necessary to establish efficacy and mechanisms.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. For example, it has been suggested that the compound interacts with cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in TNF-α | |
| Antiproliferative | Inhibition of U2OS and HeLa cells | |
| Antibacterial | Potential activity against bacteria |
Case Study: Anti-inflammatory Activity
In a study investigating the anti-inflammatory properties of this compound, researchers found that it inhibited the production of inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound demonstrated an IC50 value of approximately 34.1 μg/mL when compared to standard anti-inflammatory drugs like diclofenac sodium .
Case Study: Antiproliferative Effects
Another significant study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated an IC50 value of 0.69 µM for U2OS (osteosarcoma) cells and 0.70 µM for HeLa (cervical carcinoma) cells . These findings suggest that this compound may serve as a promising candidate for further drug development targeting cancer therapies.
Q & A
Basic Research Questions
Q. What are common synthetic routes for Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate, and how can purity be ensured?
- Methodology : The compound is often synthesized via microwave-assisted Biginelli condensation or Robinson’s annulation. For example, a mixture of 2,4-difluorobenzaldehyde, ethyl acetoacetate, and thiourea in ethanol with catalytic H₂SO₄ can be irradiated at 160 W for 3 minutes, followed by recrystallization from ethanol . Purity is validated using HPLC (C18 column, methanol/water mobile phase) and confirmed via melting point analysis.
Q. How is the crystal structure of this compound characterized experimentally?
- Methodology : Single-crystal X-ray diffraction (XRD) is employed. Parameters include triclinic crystal system (space group P1), with unit cell dimensions a = 7.5176 Å, b = 8.0483 Å, c = 11.9323 Å, and angles α = 90.147°, β = 100.839°, γ = 108.421° . Disorder in the difluorophenyl group (occupancy ratios 0.544:0.456) is resolved using refinement software like SHELXL.
Q. What are the recommended storage conditions to maintain stability?
- Methodology : Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Stability under accelerated conditions (40°C/75% RH for 6 months) can be monitored via FT-IR for carbonyl band integrity (C=O stretching at ~1740 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in microwave-assisted synthesis?
- Methodology : Use Design of Experiments (DoE) to vary parameters: microwave power (100–200 W), solvent polarity (ethanol vs. DMF), and catalyst concentration (H₂SO₄ vs. p-TsOH). Response surface modeling identifies optimal conditions (e.g., 160 W, ethanol, 2 mol% H₂SO₄), achieving yields >85% .
Q. What mechanistic insights explain the role of 2,4-difluorophenyl in Biginelli condensations?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal electron-withdrawing fluorine atoms stabilize intermediates via resonance. Comparative studies with non-fluorinated analogs show a 30% yield increase due to enhanced electrophilicity of the aldehyde .
Q. How to resolve contradictions in spectral data (e.g., NMR splitting patterns)?
- Methodology : For ambiguous ¹³C NMR signals (e.g., carbonyl carbons at δ ~170–190 ppm), use DEPT-135 and HSQC to distinguish between keto and ester groups. Dynamic NMR at variable temperatures (25–80°C) can clarify rotational barriers in disordered structures .
Q. What strategies assess the compound’s potential as a kinase inhibitor?
- Methodology : Perform in vitro kinase assays (e.g., EGFR or CDK2 inhibition) using fluorescence polarization. IC₅₀ values are compared to control inhibitors (e.g., Gefitinib). Molecular docking (AutoDock Vina) predicts binding interactions with the difluorophenyl group occupying hydrophobic pockets .
Q. How do ester derivatives (e.g., methyl vs. ethyl) impact bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
